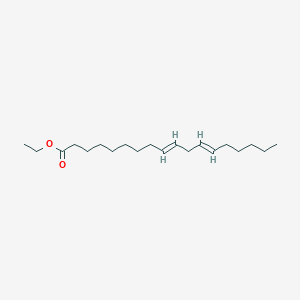
Lomevactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lomevactone, also known by its developmental code name DR-250, is a chemical compound with the IUPAC name 4-(4-Chlorophenyl)-6-methyl-3-phenyltetrahydro-2H-pyran-2-one. It was synthesized and assayed in the 1980s as a psychostimulant and antidepressant but was never marketed . The compound has a molecular formula of C18H17ClO2 and a molar mass of 300.78 g/mol .
Méthodes De Préparation
The synthesis of lomevactone involves several steps:
Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.
Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.
Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.
Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.
Analyse Des Réactions Chimiques
Lomevactone undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .
Applications De Recherche Scientifique
Lomevactone has been primarily studied for its potential as a psychostimulant and antidepressant. Although it was never marketed, research has shown that it possesses psychotherapeutic properties, particularly in its (3R,4R,6R)-stereoisomer form . The compound has been used in various pharmacological studies to understand its effects on the central nervous system and its potential therapeutic applications .
Mécanisme D'action
The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Lomevactone is structurally related to other compounds in the 2-pyrone class. Similar compounds include:
4-Chlorophenyl-6-methyl-3-phenyltetrahydro-2H-pyran-2-one: A close structural analog with similar psychostimulant properties.
Phenylacetonitrile derivatives: Compounds that share a similar synthetic pathway and chemical properties.
This compound’s uniqueness lies in its specific stereoisomeric form (3R,4R,6R), which has been shown to possess distinct psychotherapeutic properties .
Propriétés
Numéro CAS |
81478-25-3 |
|---|---|
Formule moléculaire |
C18H17ClO2 |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one |
InChI |
InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3 |
Clé InChI |
QSAFSJAOPPHPTK-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-methoxy-2-[(E)-2-nitroethenyl]phenol](/img/structure/B1624437.png)